molecular formula C9H11NO B1202693 N-Ethylbenzamide CAS No. 614-17-5

N-Ethylbenzamide

Cat. No. B1202693
CAS RN: 614-17-5
M. Wt: 149.19 g/mol
InChI Key: SDIDYFBTIZOPLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Ethylbenzamide typically involves the acylation of ethylamine with benzoyl chloride or the reaction of benzamide with ethylating agents. The process can be optimized to improve yield and purity by controlling reaction conditions such as temperature, solvent, and catalyst presence. Although specific studies on N-Ethylbenzamide synthesis were not identified, principles from related benzamide compounds' synthesis processes can be applied.

Molecular Structure Analysis

N-Ethylbenzamide consists of a benzoyl group attached to an ethylamine, resulting in a molecule with distinct electronic and steric properties. The amide functional group influences the molecule's reactivity, making it a versatile intermediate. The molecular structure analysis would focus on understanding the electron distribution within the molecule and how it affects its reactivity and interactions with other molecules.

Chemical Reactions and Properties

N-Ethylbenzamide participates in various chemical reactions, including hydrolysis, amidation, and electrophilic substitution reactions. Its chemical properties are significantly influenced by the amide linkage, which can engage in hydrogen bonding and influence the molecule's solubility and reactivity.

Physical Properties Analysis

N-Ethylbenzamide's physical properties, such as melting point, boiling point, and solubility in different solvents, are crucial for its handling and application in different chemical processes. These properties are influenced by the molecule's molecular structure, particularly the amide functional group.

Chemical Properties Analysis

The chemical properties of N-Ethylbenzamide, including acidity/basicity, reactivity with various chemical reagents, and stability under different conditions, are essential for its use in synthetic chemistry. Understanding these properties helps in predicting the compound's behavior in complex chemical reactions and processes.

References (Sources)

Scientific Research Applications

  • Chromatography and Quantitative Structure-Retention Relationships : N-Ethylbenzamides, including derivatives with various substituents, have been studied for their retention characteristics in reversed-phase liquid chromatography. These studies provide insights into quantitative structure-retention relationships (Lehtonen, 1983).

  • Catalytic Applications in Organic Synthesis : N-Ethylbenzamide can be synthesized via platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, demonstrating its relevance in organic synthesis (Wang & Widenhoefer, 2004).

  • Metabolic Studies : The metabolism of N-Ethylbenzamide in rats has been explored. It is primarily metabolized into ethylamine and benzoic acid, which are detected as hippuric acid in urine. These studies are crucial for understanding the biological fate of chemicals (Taylor, Hall, & Vedres, 1995).

  • Medical Imaging : N-Ethylbenzamide derivatives have been used in sigma receptor scintigraphy for visualizing primary breast tumors, highlighting its potential in medical diagnostics (Caveliers et al., 2002).

  • Antifungal Activity : Derivatives of N-Ethylbenzamide have shown significant antifungal activity, indicating their potential in developing new antifungal agents (Mazza, Modena, Montanari, & Pavanetto, 1978).

  • Physicochemical Properties : The physicochemical properties of certain N-Ethylbenzamide derivatives have been investigated, including solubility and distribution, which are important for drug development (Ol’khovich, Sharapova, Skachilova, & Perlovich, 2017).

  • Antihypertensive Activity : Certain N-Ethylbenzamide derivatives exhibit potent antihypertensive properties, making them candidates for hypertension treatment (Klioze, Ehrgott, Wilker, & Woodward, 1979).

  • Toxicity and Transformation Studies : The effects of N-Ethylbenzamide derivatives on toxicity and transformation in cell models have been studied, contributing to the understanding of chemical-induced transformations in vitro (Lubet, McCarvill, Putman, Schwartz, & Schechtman, 1984).

properties

IUPAC Name

N-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-10-9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIDYFBTIZOPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210315
Record name N-Ethylbenzamide
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

614-17-5
Record name N-Ethylbenzamide
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Record name N-Ethylbenzamide
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Record name N-Ethylbenzamide
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Record name N-Ethylbenzamide
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Record name N-ETHYLBENZAMIDE
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Record name N-ETHYLBENZAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of N-Ethylbenzamide?

A1: N-Ethylbenzamide has a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol.

Q2: How is N-Ethylbenzamide typically synthesized?

A2: One method to synthesize N-Ethylbenzamide involves the reaction of N,N’-diethylurea with benzoyl chloride in tetrahydrofuran. [] Another approach utilizes the platinum-catalyzed addition of benzamide to ethylene. []

Q3: What spectroscopic techniques are used to confirm the structure of N-Ethylbenzamide?

A3: Researchers commonly employ techniques such as 1H NMR, 13C NMR, and ESI-MS to characterize the structure of N-Ethylbenzamide and confirm its synthesis. [, ]

Q4: What are the primary metabolites of N-Ethylbenzamide in rats?

A4: When administered to rats, N-Ethylbenzamide is metabolized primarily through hydrolysis to ethylamine and benzoic acid. Benzoic acid is subsequently detected in the urine as hippuric acid. []

Q5: Does the position of chlorine substitution on the benzene ring affect the metabolism of N-Ethylbenzamide derivatives?

A5: Research suggests that the metabolic pathway remains consistent regardless of chlorine substitution. Both p-chloro-N-ethylbenzamide and p-chloro-N,N-diethylbenzamide yielded p-chlorohippuric acid and ethylamine as detectable metabolites in rat urine, similar to the metabolites observed with N-Ethylbenzamide itself. []

Q6: Are there any differences in the metabolic pathways of N-Ethylbenzamide and N,N-diethylbenzamide?

A6: While both compounds ultimately yield similar detectable metabolites in rat urine (ethylamine and a substituted or unsubstituted hippuric acid), studies using 13C-labeled N,N-diethylbenzamide and rat liver microsomes revealed additional metabolic intermediates. These include 13C-labeled acetaldehyde and glycolaldehyde, suggesting an oxidative N-deethylation followed by enzymatic hydrolysis. []

Q7: Can N-Ethylbenzamide undergo photochemical reactions?

A7: Yes, UV irradiation of para-substituted N-Ethylbenzamide derivatives (1-(p-substituted-benzoyl)aziridines) in methanol leads to the formation of methanolysis products like N-(2-methoxyethyl)benzamides and/or N-ethylbenzamides. This photochemical ring-opening reaction can be quenched by penta-1,3-diene. []

Q8: How do N-Ethylbenzamide derivatives react with diphenylmethanide and „naphthalene hydride”?

A8: N-Acylaziridines, a class of N-Ethylbenzamide derivatives, react with diphenylmethanide to yield amidoethyl derivatives. Interestingly, reactions with „naphthalene hydride,” present in equilibrium with diphenylmethanide when generated using sodium naphthalenide, suggest a single electron transfer (SET) mechanism. This is evidenced by the formation of N-ethylbenzamide as a byproduct, indicating a radical pathway. []

Q9: Can N-Ethylbenzamide derivatives be used in the synthesis of more complex molecules?

A9: Yes, 3,5-dihalo-N-ethylbenzamides have been successfully employed in the synthesis of 4,6-dihalo-3-arylisobenzofuran-1(3H)-ones. This reaction proceeds through a chelation-controlled directed ortho-metalation strategy, highlighting the utility of N-Ethylbenzamide derivatives in synthetic chemistry. [, ]

Q10: How does modifying the N-substituent of benzamide affect its interaction with the enzyme papain?

A10: Research on papain inhibition suggests that N-methylbenzamide and N-ethylbenzamide, mimicking the size and hydrophobicity of aldehydes, display negligible affinity for the active site compared to benzamidoacetaldehyde. This highlights the importance of specific functional groups in enzyme-inhibitor interactions. []

Q11: Do N-Ethylbenzamide derivatives exhibit antihypertensive activity?

A11: Yes, certain 2-benzamido-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizines, a class of N-Ethylbenzamide derivatives, have demonstrated potent antihypertensive properties in animal models. Notably, N-methylbenzamide and N-ethylbenzamide analogs within this series caused significant reductions in systolic blood pressure in spontaneously hypertensive rats. []

Q12: Can N-Ethylbenzamide be used as a ligand in metal complexes with potential biological activity?

A12: Research indicates that a ruthenium(II) complex containing 4-carboxy N-ethylbenzamide as a ligand showed promising results in in vitro and in vivo studies against Dalton's lymphoma. This complex exhibited antitumor activity potentially through modulating lactate dehydrogenase and inducing apoptosis. [, , ]

Q13: Have there been any studies on the environmental impact and degradation of N-Ethylbenzamide?

A13: Currently, there is limited information available regarding the environmental impact and degradation pathways of N-Ethylbenzamide. Given its potential applications, it is crucial to conduct further research to assess its potential ecotoxicological effects and develop sustainable practices for its use and disposal.

Q14: What is the historical context of research on N-Ethylbenzamide?

A14: The provided research offers a glimpse into the historical evolution of N-Ethylbenzamide research. Early studies focused on its metabolism and metabolic pathways in animal models []. Subsequent research explored its synthetic utility in preparing complex molecules [, ] and investigated its potential in medicinal chemistry by incorporating it into compounds with anti-tumor [, , , ] and antihypertensive properties [].

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